Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Catalog No.
S715221
CAS No.
363-58-6
M.F
C6H6ClF3O3
M. Wt
218.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

CAS Number

363-58-6

Product Name

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

IUPAC Name

ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate

Molecular Formula

C6H6ClF3O3

Molecular Weight

218.56 g/mol

InChI

InChI=1S/C6H6ClF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3

InChI Key

YVWUNJVPOCYLIM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C(F)(F)F)Cl

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)Cl

Synthesis of Fluorinated Compounds:

EClTFA serves as a valuable building block for the synthesis of diverse fluorinated compounds due to the presence of the trifluoromethyl group (CF₃). This functional group is crucial in developing pharmaceuticals, agrochemicals, and advanced materials with unique properties like improved stability, lipophilicity, and metabolic stability [].

Researchers employ EClTFA in various synthetic strategies, including:

  • C-H fluorination: EClTFA can participate in reactions that directly introduce fluorine atoms into C-H bonds of other molecules, enabling the creation of complex fluorinated structures [].
  • Nucleophilic fluorination: The reactive carbonyl group in EClTFA allows its use as a nucleophilic fluorinating agent, leading to the formation of carbon-fluorine bonds in other molecules [].
  • Multicomponent reactions: EClTFA can be involved in multicomponent reactions, where it reacts with multiple starting materials in a single step to form fluorinated products efficiently [].

Precursor for Heterocyclic Compounds:

EClTFA acts as a valuable precursor for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles are prevalent in numerous biologically active molecules, including pharmaceuticals and natural products [].

Researchers utilize EClTFA in various heterocyclic syntheses, such as:

  • Pyrazoles: EClTFA reacts with hydrazines to form substituted pyrazoles, a class of heterocycles with diverse biological activities [].
  • Thiazoles: EClTFA participates in reactions leading to the formation of thiazoles, another important class of heterocycles known for their antifungal and antibacterial properties [].
  • Other heterocycles: EClTTFA can also be employed in the synthesis of various other heterocycles, including oxazoles, imidazoles, and pyridines, further expanding the range of accessible heterocyclic structures for research purposes [].

Exploration of Biological Activity:

While not the primary research focus, some studies have explored the potential biological activity of EClTFA itself.

  • Antimicrobial activity: Certain studies have investigated the potential antimicrobial properties of EClTFA against various bacterial and fungal strains [].
  • Enzyme inhibition: Limited research suggests that EClTFA might possess inhibitory effects on specific enzymes, although further investigation is needed to understand its potential as a drug candidate [].

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is an organic compound with the chemical formula C₆H₆ClF₃O₃. It is characterized by the presence of a chloro group and trifluoroacetyl moiety, which contribute to its unique chemical properties. This compound is a colorless to pale yellow liquid that exhibits significant reactivity due to the electronegative fluorine atoms and the chlorine atom, making it a valuable reagent in various chemical syntheses and applications .

  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with active methylene compounds (e.g., cyanoacetamide) to form substituted acetoacetates.
  • Hydrolysis: In aqueous conditions, it can undergo hydrolysis to yield corresponding acids and alcohols, though this may also lead to reduced bioavailability due to hydration of the carbonyl group .

The biological activity of ethyl 2-chloro-4,4,4-trifluoroacetoacetate has been explored in various studies. Its derivatives have shown potential antimicrobial and antifungal properties. Additionally, some studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although more research is needed to fully understand its mechanisms and therapeutic potential .

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate can be synthesized through several methods:

  • Chlorination of Trifluoroacetoacetate: By reacting trifluoroacetic acid or its derivatives with sulfuryl chloride or chlorine gas under controlled conditions .
  • Direct Esterification: Involves the reaction of ethyl acetoacetate with chlorinated trifluoroacetic acid in the presence of a catalyst.
  • Reflux Method: Heating a mixture of ethyl acetoacetate and chlorinating agents under reflux conditions can also yield this compound effectively.

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate finds applications in various fields:

  • Chemical Synthesis: Used as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: Acts as a reagent in nucleophilic substitution reactions and other organic transformations.
  • Fluorinated Compounds: Serves as an intermediate in the preparation of fluorinated compounds that are valuable in medicinal chemistry.

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃Lacks chlorine; primarily used as a reagent
Ethyl 2-bromo-4,4,4-trifluoroacetoacetateC₆H₇BrF₃O₃Contains bromine instead of chlorine; different reactivity
Ethyl 2-fluoro-4,4,4-trifluoroacetoacetateC₆H₇F₄O₃Contains an additional fluorine; increased lipophilicity

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is unique due to its combination of both chlorine and trifluoromethyl groups, providing distinct reactivity patterns not observed in similar compounds. Its specific interactions and applications in organic synthesis make it a valuable compound in chemical research and industrial applications.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types